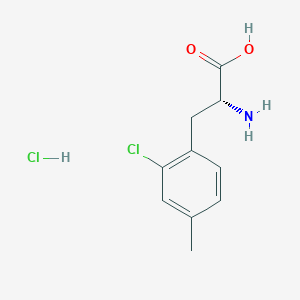

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride, also known as (R)-CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is an NMDA receptor agonist, which means that it can activate the NMDA receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. The activation of the NMDA receptor by (R)-CPP has been shown to have a wide range of effects on the brain and body, making it an important tool in scientific research.

Aplicaciones Científicas De Investigación

1. As a Chiral Solvating Agent

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride has been found effective as a chiral solvating agent for the direct 1H NMR determination of the enantiomeric composition of primary and secondary amines and significant amino alcohols, such as propranolol and fluoxetine (Chinchilla et al., 1995).

2. In Optical Resolutions

This compound has been used in the preparation of optically active compounds through optical resolutions by replacing and preferential crystallization (Shiraiwa et al., 2007).

3. In Synthesis of Diorganotin(IV) Compounds

Research indicates its use in the synthesis and structural studies of diorganotin(IV) compounds derived from similar structures, highlighting its potential in organometallic chemistry (Baul et al., 2013).

4. For the Synthesis of Optically Active Acids

Its derivatives have been synthesized and used for obtaining optically active 1,4-thiazane-3-carboxylic acid via optical resolution by preferential crystallization of the corresponding hydrochloride forms (Shiraiwa et al., 1998).

5. In the Synthesis of N-Substituted-β-amino Acid Derivatives

The compound plays a role in the synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, which have shown good antimicrobial activity (Mickevičienė et al., 2015).

6. In Enantioselective Syntheses

It has been utilized in the enantioselective synthesis of various compounds, demonstrating its utility in the production of enantiomerically pure substances (Pajouhesh et al., 2000).

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSCHLCCGWDGJM-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B2474167.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride](/img/structure/B2474169.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2474171.png)

![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)

![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474177.png)

![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2474179.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2474184.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2474187.png)

![(9,11,14,16,18-Pentaoxadispiro[cyclohexane-1,4'-tricyclo[7.3.0.0<2,6>]dodecane-11',1''-cyclohexane]-13-yl)methan-1-ol](/img/structure/B2474188.png)